2-Chloro-5-nitrothiazole
Overview
Description
2-Chloro-5-nitrothiazole is a heterocyclic compound containing a thiazole ring substituted with a chlorine atom at the second position and a nitro group at the fifth position. This compound is of significant interest due to its diverse applications in various fields, including medicinal chemistry, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-nitrothiazole typically involves the diazotization of 2-amino-5-nitrothiazole followed by a Sandmeyer reaction. The process begins with the diazotization of 2-amino-5-nitrothiazole in dilute sulfuric acid containing copper sulfate and sodium chloride. The diazonium salt formed is then treated with cuprous chloride to yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-5-nitrothiazole undergoes various chemical reactions, including nucleophilic substitution, reduction, and coupling reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reaction with sodium methoxide in methanol yields 2-methoxy-5-nitrothiazole.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron powder in acetic acid.
Coupling Reactions: It can participate in coupling reactions with aryl diazonium salts to form azo dyes.
Major Products:
2-Methoxy-5-nitrothiazole: Formed via nucleophilic substitution.
2-Amino-5-nitrothiazole: Formed via reduction of the nitro group.
Scientific Research Applications
2-Chloro-5-nitrothiazole has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and dyes.
Biology: Investigated for its potential antimicrobial and antiparasitic properties.
Medicine: Explored for its potential use in developing new pharmaceuticals due to its bioactive properties.
Industry: Utilized in the production of agrochemicals and as a building block in materials science.
Mechanism of Action
The biological activity of 2-Chloro-5-nitrothiazole is primarily attributed to its ability to undergo redox reactions. The nitro group can be reductively activated in hypoxic cells, leading to the formation of reactive intermediates that can damage cellular components . This mechanism is similar to that of other nitroheterocyclic compounds, which are known to exert antimicrobial and antiparasitic effects by generating reactive nitrogen species.
Comparison with Similar Compounds
2-Bromo-5-nitrothiazole: Similar structure but with a bromine atom instead of chlorine.
2-Amino-5-nitrothiazole: Similar structure but with an amino group instead of chlorine.
5-Nitrothiazole: Lacks the chlorine substitution at the second position.
Uniqueness: 2-Chloro-5-nitrothiazole is unique due to the presence of both a chlorine atom and a nitro group on the thiazole ring, which imparts distinct chemical reactivity and biological activity. The chlorine atom enhances its electrophilic character, making it more reactive in nucleophilic substitution reactions compared to its analogs .
Properties
IUPAC Name |
2-chloro-5-nitro-1,3-thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HClN2O2S/c4-3-5-1-2(9-3)6(7)8/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USOMXSLAPRWFCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60501907 | |
Record name | 2-Chloro-5-nitro-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60501907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3034-47-7 | |
Record name | 2-Chloro-5-nitro-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60501907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-Chloro-5-nitrothiazole in pharmaceutical chemistry?
A1: this compound serves as a crucial building block in synthesizing more complex molecules, particularly in the realm of antiparasitic drugs. One notable example is its use in the synthesis of 1-(5-nitro-2-thiazolyl)-2-imidazolidinone, the active ingredient in the antiparasitic drug Ambilhar®. [] This highlights the compound's importance in medicinal chemistry research and drug development.
Q2: Can you elaborate on the synthesis of this compound using Carbon-14 labeling?
A2: Researchers successfully synthesized this compound-2-14C, a radiolabeled version of the compound. This involved incorporating a Carbon-14 atom at a specific position (position 2) within the thiazole ring. [] This type of labeling is invaluable for studying the compound's metabolic fate, distribution, and potential interactions within biological systems.
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